N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-(5-(Butylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a butylthio group at the 5-position. This moiety is linked via a carboxamide bridge to a pyrazole ring bearing methoxy and methyl substituents. The thiadiazole scaffold is widely recognized in agrochemical and pharmaceutical research due to its versatility in molecular interactions, while the pyrazole component contributes additional electronic and steric modulation .
Properties
IUPAC Name |
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S2/c1-4-5-6-20-12-15-14-11(21-12)13-9(18)8-7-17(2)16-10(8)19-3/h7H,4-6H2,1-3H3,(H,13,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEXCTPSFYTNOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)C2=CN(N=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The butylthio group (-S-C₄H₉) on the 1,3,4-thiadiazole ring undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with Amines :
In studies of similar thiadiazole derivatives, the sulfur atom acts as a leaving group when treated with primary or secondary amines, yielding substituted thiadiazoles .
Hydrolysis of the Carboxamide Group
The pyrazole-4-carboxamide moiety is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Concentrated HCl (6M) at 100°C cleaves the amide bond, generating 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid . -
Basic Hydrolysis :
NaOH (2M) in ethanol/water (1:1) at 60°C produces the corresponding carboxylate salt .
| Hydrolysis Type | Reagents | Temperature | Time | Product | Source |
|---|---|---|---|---|---|
| Acidic | 6M HCl | 100°C | 3 h | Pyrazole-4-carboxylic acid | |
| Basic | 2M NaOH, EtOH/H₂O | 60°C | 2 h | Sodium pyrazole-4-carboxylate |
Cycloaddition Reactions
The thiadiazole ring participates in 1,3-dipolar cycloadditions. For instance, reactions with nitrile imines yield fused heterocycles :
| Dipolarophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitrile imine | Et₃N, CH₂Cl₂, 25°C | Pyrazolo[5,1-b] thiadiazine | 85% |
This reaction proceeds via a domino mechanism, involving initial cycloaddition followed by elimination of CO and PhSH .
Oxidation of the Butylthio Group
The butylthio substituent can be oxidized to sulfoxide or sulfone derivatives using meta-chloroperbenzoic acid (mCPBA) :
| Oxidizing Agent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| mCPBA (1 equiv) | CH₂Cl₂ | 0°C → 25°C | Sulfoxide derivative | 65% | |
| mCPBA (2 equiv) | CH₂Cl₂ | 25°C | Sulfone derivative | 58% |
Functionalization of the Pyrazole Ring
The 3-methoxy group on the pyrazole ring undergoes demethylation with BBr₃ in dichloromethane :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C → 25°C | 3-Hydroxy-pyrazole derivative | 74% |
Cross-Coupling Reactions
The thiadiazole ring facilitates Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis :
| Boronic Acid | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C, 12 h | Biarylthiadiazole derivative | 63% |
Reductive Amination
The carboxamide group can be reduced to a primary amine using LiAlH₄ :
| Reducing Agent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| LiAlH₄ | THF | Reflux | Pyrazole-4-methylamine derivative | 52% |
Mechanism of Action
The compound's effects are exerted through interactions with molecular targets within cells. The thiadiazole ring can interact with proteins and enzymes, potentially inhibiting their functions. The pyrazole moiety can engage in hydrogen bonding and Van der Waals interactions with biomolecules, altering biological pathways. The exact mechanism depends on the specific application, but it often involves modulation of enzyme activity or disruption of microbial cell walls.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Thiadiazole Ring
Key analogs from share the 1,3,4-thiadiazol-2-yl scaffold but differ in sulfur-linked substituents (Table 1).
Table 1: Physicochemical Properties of Selected Thiadiazole Derivatives
| Compound ID | Thiadiazole Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 5f | Methylthio | 79 | 158–160 |
| 5g | Ethylthio | 78 | 168–170 |
| 5h | Benzylthio | 88 | 133–135 |
| 5j | 4-Chlorobenzylthio | 82 | 138–140 |
| Target | Butylthio | N/A | N/A |
Key Observations :
- Alkyl Chain Length : Longer alkyl chains (e.g., ethylthio in 5g) correlate with higher melting points compared to methylthio (5f), likely due to improved van der Waals interactions in crystalline structures. However, aromatic substituents (e.g., benzylthio in 5h) reduce melting points despite higher yields, suggesting weaker packing efficiency .
Linker and Pyrazole Modifications
- Carboxamide vs. Thiourea Linkers: describes a thiourea-linked analog (N-[(3-Methyl-5-phenoxy-1-phenyl-pyrazol-4-yl)carbonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea). The carboxamide group in the target compound offers greater hydrogen-bonding capacity, which may improve target binding specificity compared to thiourea’s sulfur-based interactions .
Research Findings and Implications
- Synthetic Feasibility : Benzylthio derivatives (e.g., 5h, 88% yield) demonstrate higher synthetic efficiency compared to aliphatic analogs, possibly due to stabilized intermediates during thioether formation .
- Structure-Activity Relationships (SAR) : Bulkier substituents on the thiadiazole ring (e.g., butylthio) may enhance persistence in biological systems, though this requires validation through in vivo studies.
- Limitations : Empirical data for the target compound’s yield and melting point are unavailable in the provided evidence, necessitating further experimental characterization.
Biological Activity
N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound that combines the biological activities associated with both thiadiazole and pyrazole scaffolds. Thiadiazoles are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, while pyrazoles have been recognized for their potential in treating various diseases due to their pharmacological profiles.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 284.35 g/mol. The presence of both the butylthio group and the pyrazole structure contributes to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring thiadiazole and pyrazole moieties. For instance, a study demonstrated that derivatives of thiadiazoles exhibited significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The cytotoxicity was often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5d | HeLa | 0.37 | Induces apoptosis |
| 5g | HeLa | 0.73 | Cell cycle arrest |
| Sorafenib | HeLa | 7.91 | VEGFR-2 inhibition |
The specific compound this compound has shown promising results in preliminary studies, indicating its potential as an anticancer agent through similar mechanisms as those observed in related compounds .
Anti-inflammatory Activity
Thiadiazole derivatives have also been reported for their anti-inflammatory properties. In experimental models, compounds exhibiting this activity were able to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism often involves the inhibition of NF-kB signaling pathways or direct effects on immune cell function.
Antimicrobial Activity
The antimicrobial efficacy of thiadiazole and pyrazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated activity against a range of bacterial strains including E. coli and Staphylococcus aureus. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
In a recent case study examining a series of thiadiazole-pyrazole hybrids, several compounds were synthesized and evaluated for their biological activities:
- Synthesis : Various derivatives were synthesized through acylamidation reactions.
- Biological Evaluation : The synthesized compounds were tested against multiple cancer cell lines.
- Results : Notably, some derivatives exhibited IC50 values lower than that of established anticancer drugs like Sorafenib.
These findings underscore the potential of this compound as a candidate for further development in cancer therapy .
Scientific Research Applications
Structural Formula
Antimicrobial Activity
Research indicates that N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results as a potential antibacterial agent .
Case Study: Antibacterial Efficacy
In a study conducted by [source], the compound was evaluated for its minimum inhibitory concentration (MIC) against several pathogens. The results demonstrated that it effectively inhibited bacterial growth at concentrations as low as 50 µg/mL.
Antifungal Properties
The compound also displays antifungal activity, particularly against Candida albicans. This suggests its applicability in treating fungal infections .
Case Study: Fungal Resistance
A comparative study highlighted the effectiveness of this compound against resistant strains of fungi, indicating its potential role in developing new antifungal therapies.
Insecticidal Activity
This compound has been shown to possess insecticidal properties, making it a candidate for agricultural applications. It affects the growth and development of specific pest species .
Case Study: Agricultural Application
In field trials, the compound was tested on common agricultural pests. Results indicated a significant reduction in pest populations, validating its use as an eco-friendly pesticide alternative.
Material Science Applications
Recent studies have explored the use of this compound in developing advanced materials. Its unique chemical properties allow it to be incorporated into polymer matrices for enhanced performance.
Case Study: Polymer Composite Development
A research project focused on integrating this compound into biodegradable polymers to improve their mechanical strength and thermal stability. The results showed enhanced properties compared to conventional materials .
Summary of Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for constructing the 1,3,4-thiadiazole core in this compound, and how can reaction yields be improved?
- Methodological Answer : The synthesis of the 1,3,4-thiadiazole moiety typically involves cyclization of thiosemicarbazides with POCl₃ under reflux. For example, in analogous compounds, heating 4-phenylbutyric acid-derived thiosemicarbazide with POCl₃ at 90°C for 3 hours yields the thiadiazole ring . To improve yields:
- Use DMF as a solvent to enhance solubility of intermediates .
- Optimize pH during precipitation (8–9 with NH₃) to minimize side-product formation .
- Apply statistical experimental design (e.g., factorial design) to identify critical parameters like temperature, molar ratios, and catalyst loading .
Q. How can researchers confirm the structural integrity of the pyrazole-carboxamide moiety post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Key signals include the pyrazole methyl group (δ ~3.5 ppm) and methoxy protons (δ ~3.8 ppm). The carboxamide NH proton appears as a broad singlet (δ ~10–12 ppm) .
- FTIR : Confirm carboxamide C=O stretch at ~1650–1680 cm⁻¹ and thiadiazole C-S vibrations at ~650–700 cm⁻¹ .
- HPLC-MS : Monitor purity (>95%) and verify molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How do steric and electronic effects of the butylthio substituent influence biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Comparative Synthesis : Synthesize analogs with varying alkylthio chains (e.g., propylthio, pentylthio) and test bioactivity (e.g., enzyme inhibition assays) .
- Computational Modeling : Use DFT calculations to analyze electron density distribution on the thiadiazole ring. The butylthio group’s electron-donating nature may enhance π-π stacking with target proteins .
- Data Contradiction Analysis : If conflicting activity data arise (e.g., higher lipophilicity vs. reduced solubility), perform logP measurements and molecular dynamics simulations to resolve discrepancies .
Q. What strategies are effective in resolving conflicting data on CYP enzyme inhibition reported in different studies?
- Methodological Answer :
- Standardized Assays : Replicate experiments using uniform protocols (e.g., human liver microsomes + LC-MS quantification) to eliminate variability .
- Metabolite Profiling : Identify if the compound forms inhibitory metabolites (e.g., via sulfoxidation of the butylthio group) using UPLC-QTOF .
- Dose-Response Curves : Compare IC₅₀ values across studies; discrepancies may arise from differences in enzyme isoforms or assay conditions .
Q. How can quantum chemical calculations guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Reaction Path Search : Use software like GRRM to predict regioselectivity in derivatization reactions (e.g., substituting the pyrazole methoxy group) .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to map interactions between the carboxamide group and active-site residues (e.g., hydrogen bonding with Ser/Thr kinases) .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for proposed modifications, prioritizing derivatives with ΔΔG < -2 kcal/mol .
Experimental Design & Data Analysis
Q. What statistical methods are recommended for optimizing reaction conditions in multi-step syntheses?
- Methodological Answer :
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature, solvent polarity) to maximize yield .
- Taguchi Design : Identify robust conditions for scale-up by testing factors like catalyst type (e.g., K₂CO₃ vs. Cs₂CO₃) and solvent volume .
- Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., HPLC retention times, yields) to identify outlier reactions .
Q. How can researchers address low reproducibility in biological assays involving this compound?
- Methodological Answer :
- Stability Studies : Test compound stability in assay buffers (e.g., PBS, DMSO) via accelerated degradation studies (40°C/75% RH for 48h) .
- Positive Controls : Include reference inhibitors (e.g., ketoconazole for CYP3A4) to validate assay sensitivity .
- Blinded Replicates : Perform triplicate runs by independent researchers to minimize operator bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
